molecular formula C20H18ClN3O3S B2855241 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1021047-10-8

4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2855241
CAS No.: 1021047-10-8
M. Wt: 415.89
InChI Key: NALFMQGLJWKSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a chlorine atom at the 4-position, a pyrrolidine sulfonyl group at the 3-position, and an isoquinolin-5-yl substituent as the amide nitrogen substituent. The isoquinoline moiety is notable for its role in bioactive molecules, often interacting with enzymes or receptors, while the pyrrolidinylsulfonyl group may enhance solubility or binding affinity compared to simpler sulfonamides .

Properties

IUPAC Name

4-chloro-N-isoquinolin-5-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-7-6-14(12-19(17)28(26,27)24-10-1-2-11-24)20(25)23-18-5-3-4-15-13-22-9-8-16(15)18/h3-9,12-13H,1-2,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFMQGLJWKSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

lists benzamide-based pesticides with simpler substituents:

  • Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide): A fungicide with a cyanoethoxymethyl group replacing the isoquinoline and pyrrolidinylsulfonyl moieties. The absence of heterocyclic or sulfonyl groups in zarilamid highlights how substituent complexity influences application; simpler benzamides may prioritize stability and broad-spectrum activity over targeted interactions .

Table 1: Key Structural Differences in Pesticide Benzamides

Compound Name Core Structure Key Substituents Application
Target Compound Benzamide Isoquinolin-5-yl, pyrrolidinylsulfonyl Unknown
Zarilamid Benzamide Cyanoethoxymethyl Fungicide
Tebufenpyrad Pyrazole tert-Butylphenyl, ethyl, methyl Acaricide

Catalytic Benzamide Derivatives

describes benzoylthiurea ligands (L1–L3) used in Suzuki coupling reactions. While these ligands share a benzamide backbone, their thiourea groups and fluorobenzyl/methyl substituents differ markedly from the target compound’s sulfonyl and isoquinoline groups. For example:

  • L1 (4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) : The thiourea linkage (–NH–C(S)–N–) likely enhances metal coordination in catalysis, whereas the target’s sulfonyl group (–SO₂–) may reduce such activity due to weaker electron-donating capacity .
  • Catalytic performance in Suzuki reactions (e.g., 75–90% conversion for L1–L3) suggests that sulfur-containing groups are critical.

Pharmaceutical Benzamides

highlights indapamide and repaglinide, both benzamide-based drugs:

  • Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide): Shares a sulfonamide group with the target compound but replaces pyrrolidine with a dihydroindole ring. This structural difference likely alters pharmacokinetics; indapamide’s indole moiety enhances diuretic activity via renal carbonic anhydrase inhibition, whereas the target’s isoquinoline may target neurological or oncological pathways .
  • Repaglinide ((S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid): A non-sulfonamide benzamide derivative with a piperidine-phenyl group, demonstrating how nitrogen-rich substituents can optimize insulin secretion effects. The target compound’s pyrrolidinylsulfonyl group may offer similar metabolic stability but with distinct receptor affinity .

Table 2: Pharmacological Benzamide Comparison

Compound Name Substituents Therapeutic Use
Target Compound Isoquinolin-5-yl, pyrrolidinylsulfonyl Hypothetical (CNS/oncology)
Indapamide Dihydroindole, aminosulfonyl Diuretic (hypertension)
Repaglinide Piperidine-phenyl, ethoxy Antidiabetic (type 2 diabetes)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The isoquinoline and pyrrolidinylsulfonyl groups in the target compound may confer selectivity for kinase or G-protein-coupled receptors, contrasting with pesticidal benzamides (e.g., zarilamid) that prioritize hydrophobic substituents for membrane penetration .
  • Synthetic Challenges : The pyrrolidinylsulfonyl group’s synthesis likely requires multi-step sulfonation and amidation, complicating scalability compared to simpler analogs like L1–L3 .
  • Therapeutic Potential: While indapamide and repaglinide validate benzamides in drug development, the target compound’s unique substituents warrant further studies on bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.